

Unveiling the Toxicological Profile of D&C Red No. 19 (Rhodamine B)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RED 19**

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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicological and safety data for D&C Red No. 19, a xanthene dye commonly known as Rhodamine B (CAS No. 81-88-9). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of toxicological assessment workflows.

Executive Summary

Rhodamine B has been the subject of numerous toxicological investigations, revealing a complex profile. While widely used in the past as a color additive in drugs and cosmetics, its safety has been called into question due to findings of carcinogenicity in animal studies. This guide summarizes the key toxicological endpoints, including acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity, and provides insights into the experimental protocols used to derive this data.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for Rhodamine B, facilitating a clear comparison of its toxicological profile across different studies and species.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	500 mg/kg	[1]
LD50	Rat	Intravenous	89.5 mg/kg	[1]
Carcinogenicity	Rat	Subcutaneous	Local sarcomas	[2]

Table 1: Acute Toxicity and Carcinogenicity of Rhodamine B

Key Toxicological Endpoints

Carcinogenicity

Studies conducted by the International Agency for Research on Cancer (IARC) have shown that Rhodamine B is carcinogenic in rats when administered via subcutaneous injection, leading to the formation of local sarcomas.[2] Due to these findings, the U.S. Food and Drug Administration (FDA) terminated the listing of D&C Red No. 19 for use in ingested drugs and cosmetics.

Mutagenicity

The mutagenic potential of Rhodamine B has been investigated in various assays, most notably the Ames test using *Salmonella typhimurium* strains. The results from these studies have been mixed, with some suggesting a weak mutagenic effect, while others indicate that the mutagenicity may be linked to impurities present in the commercial dye.[3]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of Rhodamine B has been a subject of concern. While specific quantitative data such as a No-Observed-Adverse-Effect Level (NOAEL) from definitive studies on Rhodamine B were not found in the immediate search results, the potential for such effects is a critical consideration in its overall safety assessment. Standard protocols, such as OECD Guideline 414, are employed to evaluate prenatal developmental toxicity.[4][5][6][7][8]

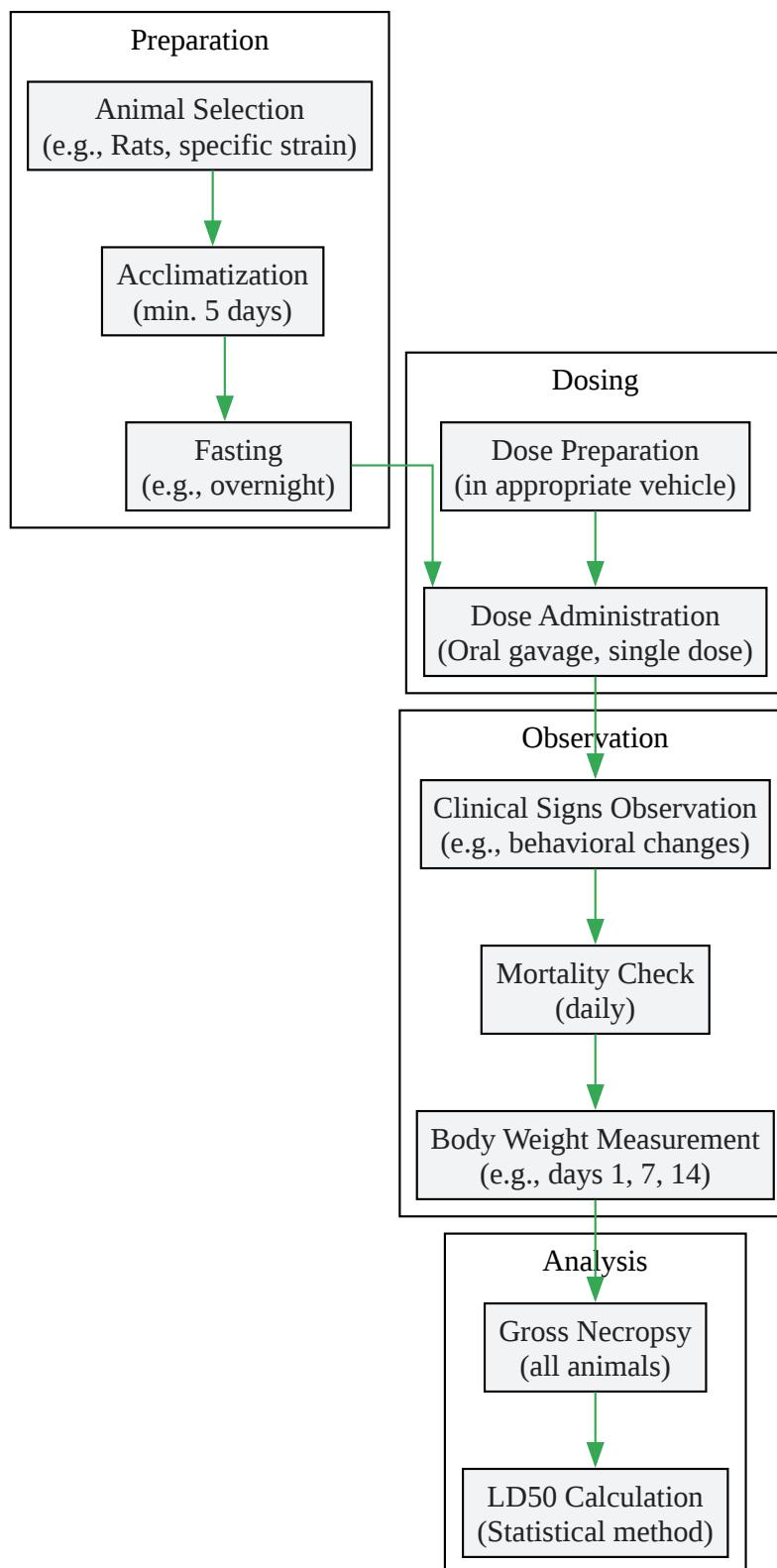
Experimental Protocols

Understanding the methodologies behind the toxicological data is crucial for its interpretation. The following sections detail the standard protocols for the key experiments cited.

Acute Oral Toxicity (LD50) - OECD Guideline 401

The acute oral toxicity of a substance is typically determined using a protocol like the now-deleted OECD Guideline 401.[9][10] This test provides a single dose of the substance that is expected to cause death in 50% of the test animals (LD50).

Experimental Workflow:



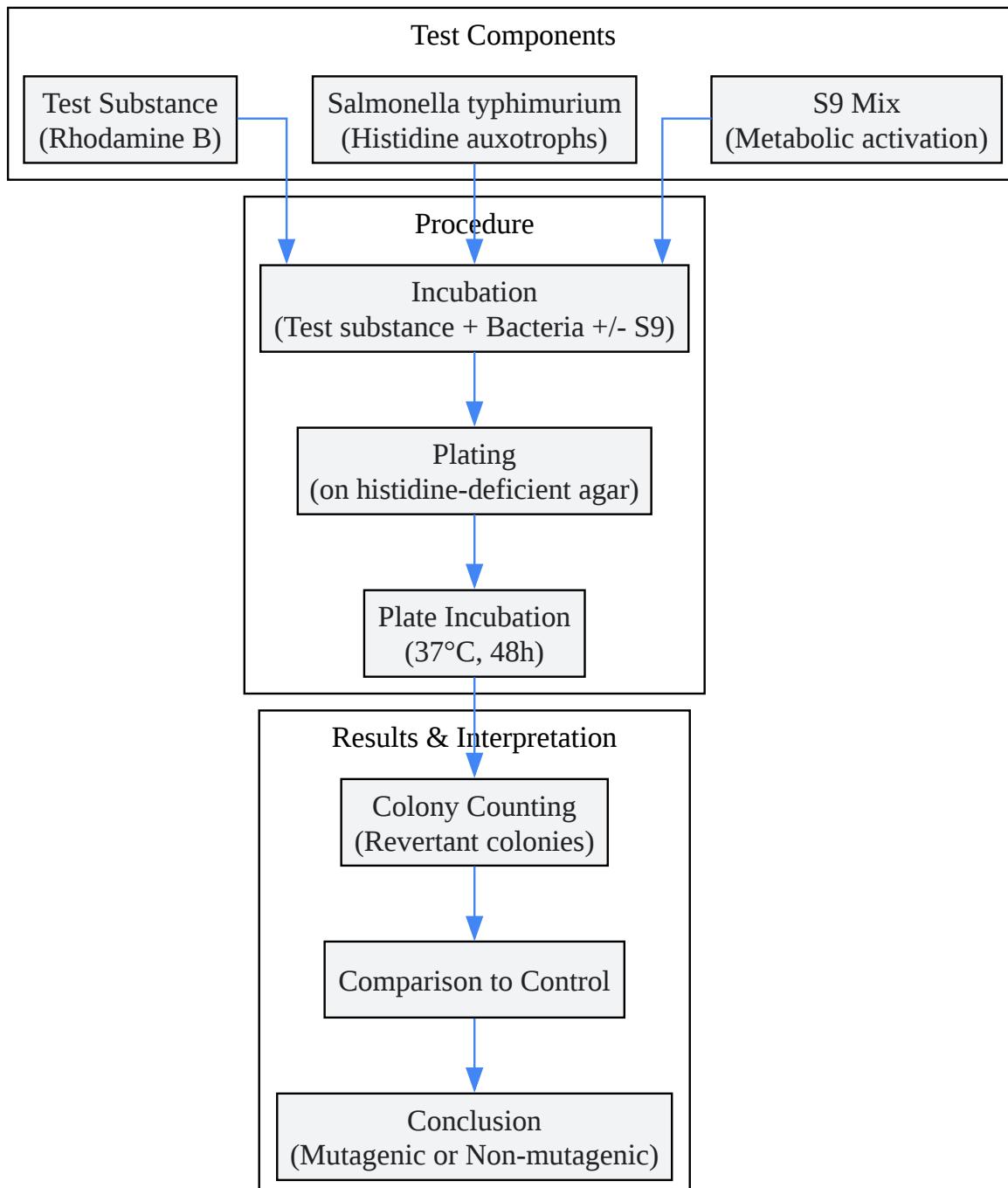
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Acute Oral Toxicity (LD50) Experimental Workflow.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[\[11\]](#) [\[12\]](#)[\[13\]](#)[\[14\]](#) It utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

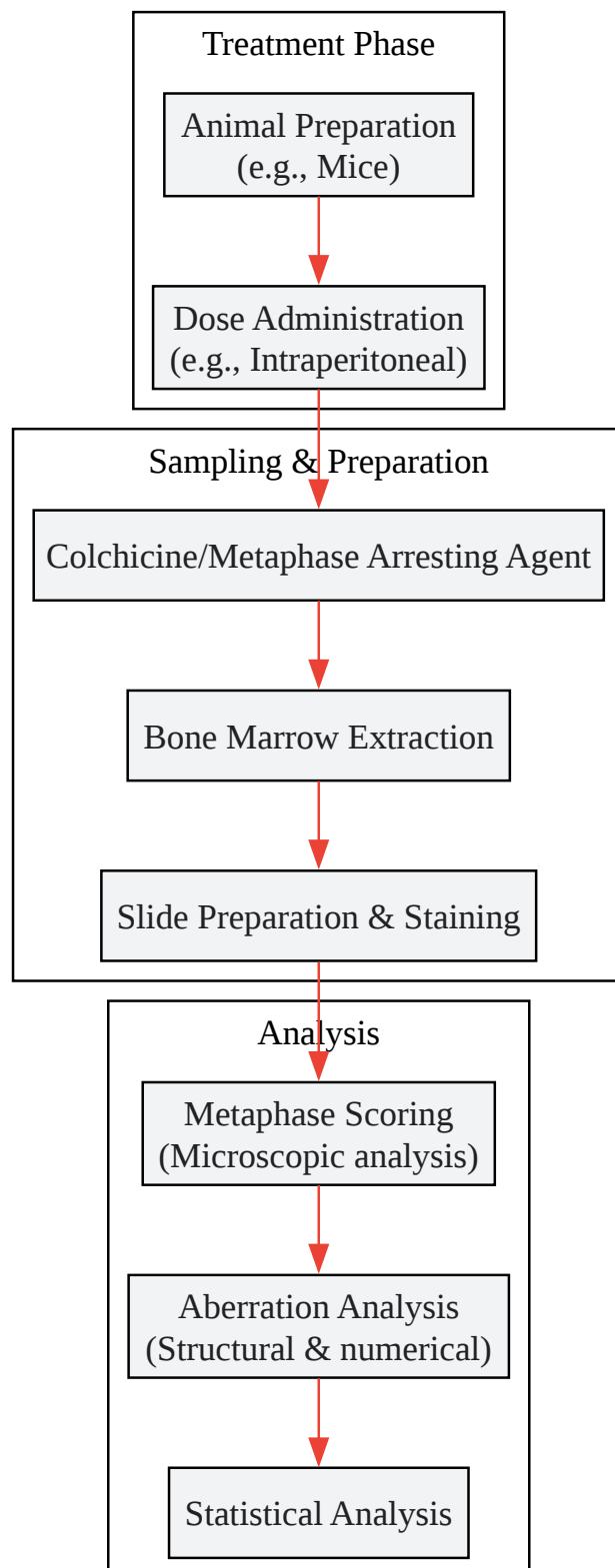
Logical Framework:

[Click to download full resolution via product page](#)*Ames Test Logical Framework.*

In Vivo Chromosomal Aberration Assay

This assay is used to detect structural chromosomal damage in the bone marrow cells of mammals, typically rodents, after exposure to a test substance.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Workflow:



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In Vivo Chromosomal Aberration Assay Workflow.

Conclusion

The toxicological data for D&C Red No. 19 (Rhodamine B) indicates significant safety concerns, primarily related to its carcinogenicity. While acute toxicity values have been established, the potential for mutagenic and reproductive effects warrants careful consideration. The experimental protocols outlined in this guide provide a framework for understanding how these toxicological endpoints are evaluated. For professionals in research and drug development, a thorough understanding of the toxicological profile of any substance is paramount, and this guide serves as a foundational resource for D&C Red No. 19. Further investigation into specific study reports is recommended for a more granular understanding of the data.

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- To cite this document: BenchChem. [Unveiling the Toxicological Profile of D&C Red No. 19 (Rhodamine B)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1170737#red-19-toxicological-and-safety-data\]](https://www.benchchem.com/product/b1170737#red-19-toxicological-and-safety-data)

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